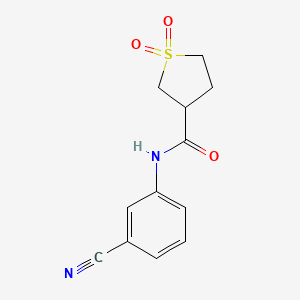

n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Beschreibung

n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide: is an organosulfur compound with a unique structure that includes a tetrahydrothiophene ring

Eigenschaften

Molekularformel |

C12H12N2O3S |

|---|---|

Molekulargewicht |

264.30 g/mol |

IUPAC-Name |

N-(3-cyanophenyl)-1,1-dioxothiolane-3-carboxamide |

InChI |

InChI=1S/C12H12N2O3S/c13-7-9-2-1-3-11(6-9)14-12(15)10-4-5-18(16,17)8-10/h1-3,6,10H,4-5,8H2,(H,14,15) |

InChI-Schlüssel |

ZSHOKJAEGUFFMW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)CC1C(=O)NC2=CC=CC(=C2)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the reaction of cyanoacetamides with thiophene derivatives. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction can be carried out without solvents at room temperature or with solvents under heat .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is used as a building block for synthesizing more complex molecules.

Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its properties make it suitable for applications in organic electronics and optoelectronics .

Wirkmechanismus

The mechanism of action of n-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with molecular targets in biological systems. The cyano group and the tetrahydrothiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Tetrahydrothiophene: A related compound with a similar ring structure but without the cyano and carboxamide groups.

Sulfolane: An oxidized derivative of tetrahydrothiophene used as a solvent.

Thiophene: The unsaturated analog of tetrahydrothiophene.

Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in various fields .

Biologische Aktivität

N-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide, often referred to as compound 1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide has the following chemical structure:

- Molecular Formula : CHNOS

- CAS Number : 923207-71-0

- Molecular Weight : 218.26 g/mol

The compound features a tetrahydrothiophene ring substituted with a cyanophenyl group and a carboxamide functional group, which may contribute to its biological activities.

Anticancer Potential

Research indicates that compounds related to N-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives that were tested for their ability to inhibit sirtuins (SIRT1 and SIRT2), which are implicated in cancer progression. The selected compound demonstrated potent antiproliferative activity against glioma cell lines, promoting cellular senescence and exhibiting a selective index greater than 10 against normal glial cells .

The mechanism by which N-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide exerts its effects involves:

- Histone Deacetylase Inhibition : The compound acts as an inhibitor of class III histone deacetylases (HDACs), leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status affects gene expression related to cell cycle regulation and apoptosis .

- Induction of Senescence : By triggering senescence in cancer cells, the compound potentially halts tumor growth and progression.

In Vitro Studies

In vitro assays have demonstrated that N-(3-Cyanophenyl)tetrahydrothiophene-3-carboxamide exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| U373 (glioblastoma) | 15 | SIRT1/2 inhibition | |

| Hs683 (glioblastoma) | 12 | Induction of senescence | |

| A549 (lung cancer) | 20 | HDAC inhibition |

In Vivo Studies

The translational potential of this compound was validated through in vivo studies using zebrafish xenografts. These studies confirmed the compound's ability to inhibit tumor growth effectively while demonstrating lower toxicity to normal tissues .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.